S 14506
Overview
Description
S 14506 is a benzamide derivative obtained by the formal condensation of the carboxy group of 4-fluorobenzoic acid with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine . This compound is known for its high potency as a selective 5-HT1A receptor full agonist, making it a significant molecule in the field of neuropharmacology .
Mechanism of Action
Target of Action
S 14506, also known as UNII-YVO8LE53MI, J485.975H, S-14506, YVO8LE53MI, or 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide, primarily targets the 5-HT1A receptor , 5-HT2C receptor , and D2 receptor . The 5-HT1A and 5-HT2C receptors are types of serotonin receptors, while the D2 receptor is a type of dopamine receptor .
Mode of Action
This compound acts as an agonist at the 5-HT1A and 5-HT2C receptors, meaning it binds to these receptors and activates them . It also displays dopamine antagonist properties by blocking dopamine D2 receptors .
Biochemical Pathways
The activation of 5-HT1A and 5-HT2C receptors by this compound can affect various biochemical pathways related to serotonin signaling . The blocking of D2 receptors can influence dopamine signaling pathways . .
Result of Action
The activation of 5-HT1A and 5-HT2C receptors and the blocking of D2 receptors by this compound can lead to various molecular and cellular effects. For instance, this compound has been suggested to have potential for the research of anxiolytic agents . This is likely due to its ability to modulate serotonin and dopamine signaling, neurotransmitters that play key roles in mood regulation .
Biochemical Analysis
Biochemical Properties
S 14506 interacts with the serotonin 5-HT1A receptor and the dopamine D2 receptor . It stimulates GTPase activity in HEK293 cell membranes expressing 5-HT1A-Gαi1 or 5-HT1A-Gαo1 fusion proteins in a concentration-dependent manner . The nature of these interactions involves binding to the receptors, which can influence the activity of these proteins and potentially alter biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the 5-HT1A and D2 receptors. By acting as an agonist at these receptors, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with the 5-HT1A and D2 receptors . As an agonist, it can activate these receptors, potentially leading to changes in gene expression and alterations in cellular function
Preparation Methods
The synthesis of S 14506 involves the following steps:
Condensation Reaction: The carboxy group of 4-fluorobenzoic acid is condensed with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine.
Reaction Conditions: The reaction typically requires a dehydrating agent to facilitate the condensation process.
Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
S 14506 undergoes various chemical reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions: The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
S 14506 has several scientific research applications:
Comparison with Similar Compounds
S 14506 can be compared with other similar compounds:
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQODYDAUKKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043986 | |
Record name | S 14506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135722-25-7 | |
Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-14506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S 14506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-14506 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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